molecular formula C11H11ClO2 B12003060 Methyl trans-2-(4-chlorophenyl)cyclopropanecarboxylate

Methyl trans-2-(4-chlorophenyl)cyclopropanecarboxylate

Cat. No.: B12003060
M. Wt: 210.65 g/mol
InChI Key: QRSGTDBJDBYJHW-VHSXEESVSA-N
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Description

Methyl trans-2-(4-chlorophenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C11H11ClO2. It is a cyclopropane derivative, characterized by the presence of a chlorophenyl group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-2-(4-chlorophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chlorobenzyl chloride with diethyl malonate, followed by cyclization and esterification. The reaction conditions often involve the use of strong bases such as sodium ethoxide and solvents like ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl trans-2-(4-chlorophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl trans-2-(4-chlorophenyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl trans-2-(4-chlorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring and chlorophenyl group play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl trans-2-(4-bromophenyl)cyclopropanecarboxylate
  • Methyl trans-2-(4-fluorophenyl)cyclopropanecarboxylate
  • Methyl trans-2-(4-methylphenyl)cyclopropanecarboxylate

Uniqueness

Methyl trans-2-(4-chlorophenyl)cyclopropanecarboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

methyl (1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H11ClO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6H2,1H3/t9-,10+/m0/s1

InChI Key

QRSGTDBJDBYJHW-VHSXEESVSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)Cl

Canonical SMILES

COC(=O)C1CC1C2=CC=C(C=C2)Cl

Origin of Product

United States

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